beta-D-Glucofuranose, 1,5

Description

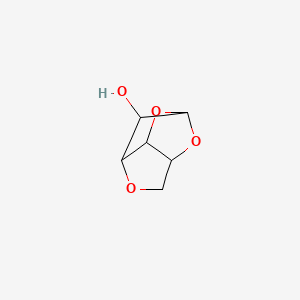

2,5,8-Trioxatricyclo[4.2.1.0³,⁷]nonan-9-ol (CAS 4451-31-4) is a tricyclic anhydro sugar derivative with the molecular formula C₈H₁₂O₄ . It is also known as 1,4:3,6-Dianhydro-α-d-glucopyranose and belongs to the class of bicyclic and tricyclic ethers derived from carbohydrates. Its structure features a fused tricyclic system with three oxygen atoms in the rings: two oxolane (tetrahydrofuran) rings and one oxane (tetrahydropyran) ring, forming a rigid scaffold .

Properties

CAS No. |

4451-30-3 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(1R,3S,6R,7S,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol |

InChI |

InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3+,4-,5+,6+/m0/s1 |

InChI Key |

XOTJGHCMZOLIPX-DSOBHZJASA-N |

Canonical SMILES |

C1C2C3C(O1)C(C(O2)O3)O |

Appearance |

Powder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of β-D-glucofuranose. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial production to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol exhibits significant antimicrobial activity against a range of pathogens. This property can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Antibacterial Activity

A study conducted on various derivatives of trioxabicyclo compounds demonstrated that modifications in the functional groups could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings highlighted the compound's potential as a lead structure for developing new antibiotics .

Materials Science

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structural features allow for the formation of cross-linked networks that improve material performance.

Table: Properties of Polymers Derived from 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol

| Property | Value |

|---|---|

| Thermal Stability | High (up to 250°C) |

| Mechanical Strength | Enhanced tensile strength |

| Solubility | Soluble in organic solvents |

Environmental Science

Pollutant Degradation

The compound has shown promise in environmental applications, particularly in the degradation of organic pollutants. Its oxidative properties can facilitate the breakdown of hazardous substances in wastewater treatment processes.

Case Study: Wastewater Treatment

In a laboratory setting, 2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol was tested for its effectiveness in degrading phenolic compounds commonly found in industrial effluents. Results indicated a significant reduction in pollutant concentration over time, suggesting its viability as an environmentally friendly solution for waste management .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules due to its reactive functional groups. Its versatility allows chemists to employ it in synthesizing complex structures that are otherwise challenging to obtain.

Mechanism of Action

The mechanism of action of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. Its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bicyclo[3.3.1]nonan-9-ol Derivatives

- Bicyclo[3.3.1]nonan-9-ol (C₉H₁₆O, MW 140.22): A simpler bicyclic alcohol lacking oxygen heteroatoms. Its structure is less strained compared to tricyclic systems, leading to differences in reactivity and solubility .

- 9-Phenyl-3-oxabicyclo[3.3.1]nonan-9-ol (C₁₄H₁₈O₂): Incorporates a phenyl group and an oxygen atom in the bicyclic framework. The oxygen atom increases polarity, while the phenyl group enhances lipophilicity .

- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (C₁₅H₂₁NO₂): Features both oxygen and nitrogen heteroatoms. The nitrogen introduces basicity, enabling salt formation (e.g., hydrochloride derivatives), which is absent in the trioxatricyclo compound .

Bicyclo[4.2.1]nonan-9-ol (C₉H₁₆O, MW 140.22)

This isomer has a distinct bicyclic framework (4.2.1 vs. 4.2.1.0³,⁷). The altered ring geometry reduces steric strain compared to the tricyclic system, impacting conformational flexibility and thermal stability .

3-Thia-7-azabicyclo[3.3.1]nonan-9-ol

Replacing oxygen with sulfur (3-thia) increases ring size and polarizability.

7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one

A spirocyclic lactone (C₆H₈O₃) with a dioxolane ring. Unlike the trioxatricyclo compound, this spiro system exhibits higher ring strain, leading to increased reactivity in hydrolysis and ring-opening reactions .

Physicochemical Properties

Key Observations :

- The trioxatricyclo compound’s three oxygen atoms confer higher polarity (logP ~ -0.5 estimated) compared to bicyclic analogues (logP ~ 2.2 for bicyclo[4.2.1]nonan-9-ol) .

- Nitrogen-containing derivatives (e.g., 7-azabicyclo compounds) exhibit basicity (pKa ~ 8–10), enabling pharmaceutical applications, whereas the trioxatricyclo compound is neutral .

Biological Activity

2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol, commonly known as 1,4:3,6-dianhydro-α-D-glucopyranose, is a natural compound predominantly found in the Norway spruce (Picea abies). This compound has garnered interest due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

- IUPAC Name : (1R,3S,6R,7S,9R)-2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.12 g/mol

- CAS Number : 4451-30-3

- Appearance : White crystalline solid

- Melting Point : 127-128 °C

- Solubility : Soluble in DCM (Dichloromethane), EtOAc (Ethyl Acetate), and MeOH (Methanol) .

Antimicrobial Properties

Research indicates that 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it exhibited a notable reduction in DPPH radical concentration.

Cytotoxic Effects

In cell line studies, 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol demonstrated cytotoxic effects on cancer cells while sparing normal cells. This selectivity indicates its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancerous cells .

Case Studies

The biological activities of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol are attributed to its ability to interact with cellular membranes and biomolecules due to its unique tricyclic structure. This interaction can disrupt cellular processes in pathogens and cancer cells alike.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.